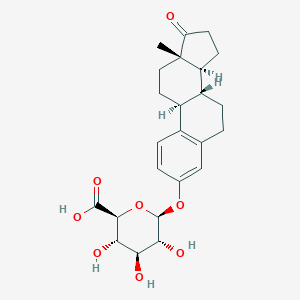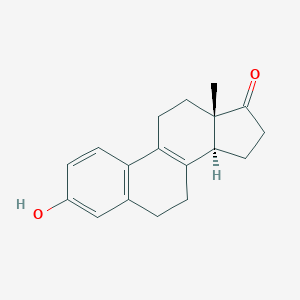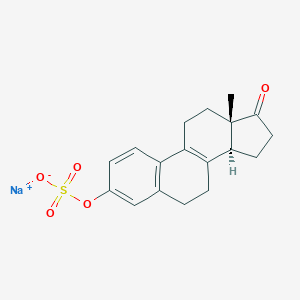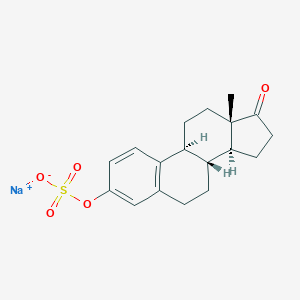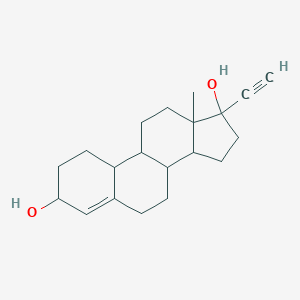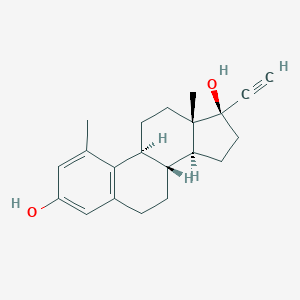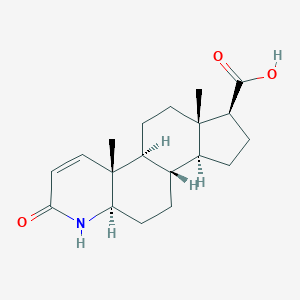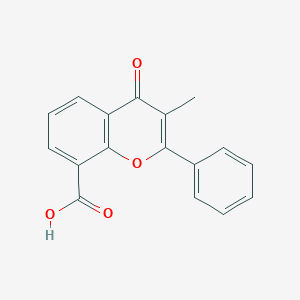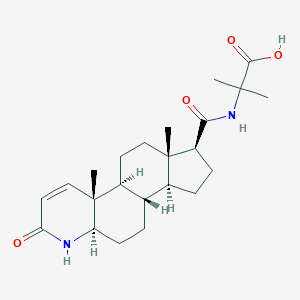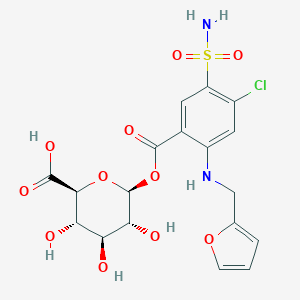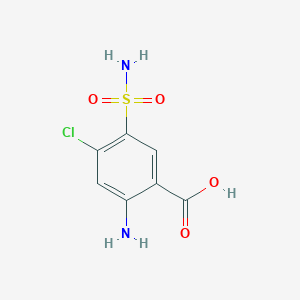![molecular formula C25H29N3O2 B195250 N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide CAS No. 141745-71-3](/img/structure/B195250.png)
N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide
Descripción general
Descripción
“N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide” is a chemical compound . It is also known as “Methyl ( (2’-cyano- [1,1’-biphenyl]-4-yl)methyl)-L-valinate hydrochloride” with a CAS Number of 482577-59-3 .
Molecular Structure Analysis
The molecular formula of this compound is C20H22N2O2 . The InChI code is 1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21;/h4-11,14,19,22H,13H2,1-3H3;1H/t19-;/m0./s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.87 . It is a solid at room temperature and should be stored in an inert atmosphere . The compound has a predicted boiling point of 477.9±45.0 °C and a predicted pKa of 6.10±0.40 .Aplicaciones Científicas De Investigación
Crystal Structure and Surface Analysis : A study by Naghiyev et al. (2020) reported the structural analysis of a similar compound, which was a product of a multicomponent reaction involving acetoacetanilide. This research highlights the potential use of such compounds in understanding molecular structures and interactions through crystallography and Hirshfeld surface analysis (Naghiyev et al., 2020).
Synthesis and Biological Activity : Ahmed (2007) explored the synthesis of a related compound, 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide. This research is significant for understanding the synthesis processes of similar compounds and their potential biological activities, such as antibiotic properties (Ahmed, 2007).
Cyclisation Studies : Glover, Goosen, and Laue (1973) conducted a study on the cyclisation of biphenyl-2-carboxamides, providing insights into the chemical behavior and transformation of such compounds under specific conditions (Glover et al., 1973).
Radiosynthesis for PET Tracers : Liu et al. (2012) described the radiosynthesis of potential PET tracers similar to the compound . Such studies are crucial for developing new diagnostic tools in medical imaging (Liu et al., 2012).
Colorimetric Sensing of Fluoride Anions : Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing. This illustrates the application of such compounds in chemical sensing and detection technologies (Younes et al., 2020).
PET Imaging of Microglia : Horti et al. (2019) investigated a PET radiotracer for imaging reactive microglia in neuroinflammation. Research like this is pivotal for understanding and diagnosing neurological disorders (Horti et al., 2019).
Investigation of Structural Variations : Catalano et al. (2011) reported the synthesis and study of structural variations of a compound similar to the one . This type of research helps in understanding how structural changes in molecules affect their properties and interactions (Catalano et al., 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
N-[[4-(2-cyanophenyl)phenyl]methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-2-3-10-23(29)28-25(15-6-7-16-25)24(30)27-18-19-11-13-20(14-12-19)22-9-5-4-8-21(22)17-26/h4-5,8-9,11-14H,2-3,6-7,10,15-16,18H2,1H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWDKATYITJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635349 | |
| Record name | N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide | |
CAS RN |
141745-71-3 | |
| Record name | N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



